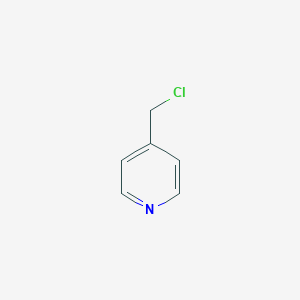
4-(Chloromethyl)pyridine
Übersicht
Beschreibung
4-(Chloromethyl)pyridine is a chemical compound that finds its application as a reagent for protection of carboxyl termini of peptides as 4-picolyl esters. This provides a polar ‘handle’ which aids in separation and purification of the peptide .
Synthesis Analysis
The synthesis of substituted pyridines with diverse functional groups via the remodeling of (Aza)indole/Benzofuran skeletons has been reported . A series of 4-chloropyrazole-based pyridine derivatives were rationally designed, synthesized, and characterized . Another synthetic method involves the use of 10g3-picoline, 45mL oil of mirbane and 90ml buffer agent solution, with dilute hydrochloric acid regulator solution pH value about 5, and 0.5g phosphorus trichloride .
Molecular Structure Analysis
The molecular formula of 4-(Chloromethyl)pyridine is C6H6ClN. It has a molecular weight of 127.57 g/mol. The InChI is 1S/C6H6ClN/c7-5-6-1-3-8-4-2-6/h1-4H,5H2 and the InChIKey is WZIYCIBURCPKAR-UHFFFAOYSA-N .
Chemical Reactions Analysis
When crystallising PhICl 2 in pyridine, single crystal x-ray analysis showed that instead of displacing a chloride, pyridine forms a square planar complex via a halogen bonding interaction with PhICl 2 .
Physical And Chemical Properties Analysis
4-(Chloromethyl)pyridine is a yellow to orange fine crystalline powder . It has a density of 1.2±0.1 g/cm3, a boiling point of 212.0±15.0 °C at 760 mmHg, and a vapour pressure of 0.3±0.4 mmHg at 25°C .
Wissenschaftliche Forschungsanwendungen
4-(Chloromethyl)pyridine derivatives have been used in the study of reactions with dichloromethane under ambient conditions, forming methylenebispyridinium dichloride compounds. This research provides insights into the kinetics of these reactions, which are relevant in various chemical applications (Rudine, Walter, & Wamser, 2010).
The compound has been utilized as a catalyst in acylation reactions of inert alcohols and phenols. This highlights its potential in facilitating chemical transformations under base-free conditions, which is significant for organic synthesis (Liu, Ma, Liu, & Wang, 2014).
In another study, the chloromethyl groups of certain compounds have been used to quaternize pyridine, forming simple and complex salts with TCNQ. These salts' resistivities were measured, indicating applications in materials science and electrical engineering (Bruce & Herson, 1967).
Research has also been conducted on the enantioselective synthesis of 4-(Dimethylamino)pyridines using a chemical oxidation-enzymatic reduction sequence, indicating its use in asymmetric catalysis and the production of enantiomerically pure compounds (Busto, Gotor‐Fernández, & Gotor, 2006).
The compound's utility in surface plasmon resonance spectroscopy for studying electrostatically adsorbed layers on gold surfaces has also been demonstrated. This is significant for understanding surface chemistry and material science applications (Gandubert & Lennox, 2006).
Safety And Hazards
Eigenschaften
IUPAC Name |
4-(chloromethyl)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6ClN/c7-5-6-1-3-8-4-2-6/h1-4H,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WZIYCIBURCPKAR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC=C1CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40275730 | |
| Record name | 4-(Chloromethyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40275730 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
127.57 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Chloromethyl)pyridine | |
CAS RN |
10445-91-7 | |
| Record name | 4-(Chloromethyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40275730 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(chloromethyl)pyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



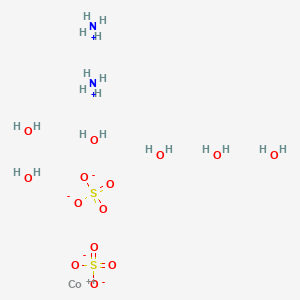
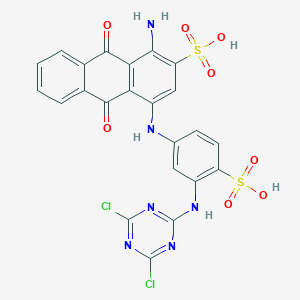

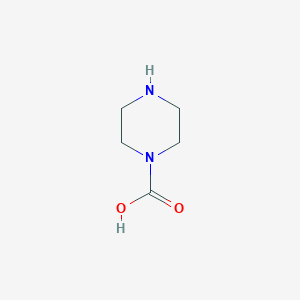
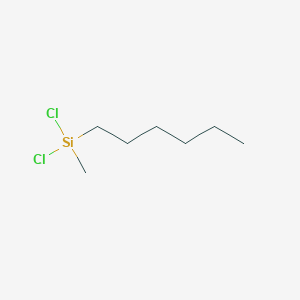
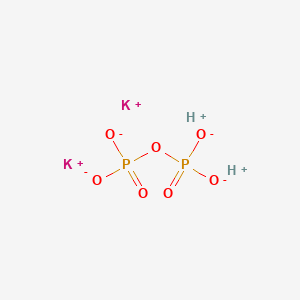
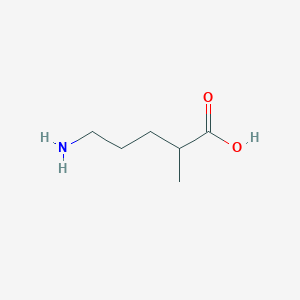
![Hexahydro-1,3,5-tris[3-(oxiranylmethoxy)-1-oxopropyl]-1,3,5-triazine](/img/structure/B78626.png)
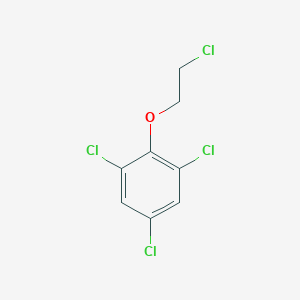

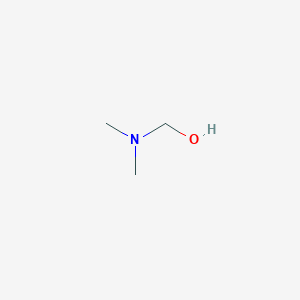
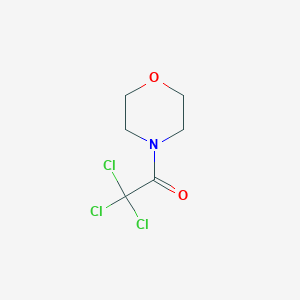
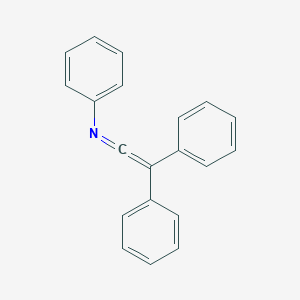
![3-(5-Chloro-1H-Benzo[D]Imidazol-2-Yl)Propan-1-Ol](/img/structure/B78642.png)